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Compound of Interest

Compound Name: (-)-U-50488 hydrochloride

Cat. No.: B1139491 Get Quote

An In-depth Examination of a Selective Kappa Opioid Receptor Agonist

Abstract
(-)-U-50488 hydrochloride is a highly selective and potent agonist for the kappa opioid

receptor (KOR), belonging to the arylacetamide class of compounds. As the more active

stereoisomer of the racemic mixture U-50488, it has become an invaluable pharmacological

tool for investigating the physiological and pathophysiological roles of the KOR system. This

technical guide provides a comprehensive overview of (-)-U-50488 hydrochloride, including its

physicochemical properties, detailed pharmacological profile, mechanism of action, and

established experimental protocols. The information presented herein is intended to serve as a

foundational resource for researchers and professionals in the fields of pharmacology,

neuroscience, and drug development.

Core Properties of (-)-U-50488 Hydrochloride
(-)-U-50488 hydrochloride, with the chemical name 2-(3,4-dichlorophenyl)-N-methyl-N-

[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride, is a white to off-white solid. Its

fundamental properties are summarized in the table below.
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Property Value

Chemical Formula C₁₉H₂₇Cl₃N₂O

Molecular Weight 405.79 g/mol

CAS Number 114528-79-9

Appearance White to off-white solid

Solubility
Soluble in water (to 20 mM) and DMSO (to 100

mM)[1]

Storage

Store at room temperature[1]. Stock solutions

can be stored at -20°C for one month or -80°C

for up to six months.

Pharmacological Profile
(-)-U-50488 hydrochloride exhibits high affinity and selectivity for the kappa opioid receptor

over the mu and delta opioid receptors. This selectivity is a key feature that makes it a valuable

research tool.

Receptor Binding Affinities
The binding affinities (Ki) of (-)-U-50488 for the three main opioid receptor subtypes are

presented below. These values, derived from radioligand binding assays, quantify the

concentration of the compound required to occupy 50% of the receptors.

Receptor Subtype Binding Affinity (Ki) (nM) Reference(s)

Kappa (κ) 1.2 - 12 [2]

Mu (μ) 370 - 6100 [2][3]

Delta (δ) > 500 [2]

Functional Activity
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As a KOR agonist, (-)-U-50488 hydrochloride stimulates intracellular signaling pathways upon

binding to the receptor. Its efficacy (the ability to produce a biological response) is often

measured in functional assays such as GTPγS binding assays, which assess the initial step of

G-protein activation.

Assay Type Receptor
Potency
(EC₅₀/IC₅₀)
(nM)

Efficacy (% of
max response)

Reference(s)

GTPγS Binding Kappa ~10 - 100 Full agonist [4]

Analgesia (in

vivo)
Kappa

ED₅₀ ≈ 1-5

mg/kg (i.p.)
Potent analgesic [5]

Diuresis (in vivo) Kappa
Effective at 3-10

mg/kg (i.p.)

Dose-dependent

diuresis
[6][7]

Mechanism of Action and Signaling Pathways
(-)-U-50488 hydrochloride exerts its effects by activating kappa opioid receptors, which are G-

protein coupled receptors (GPCRs). The canonical signaling pathway involves the coupling to

inhibitory G-proteins of the Gαi/o and Gαz families[8][9].

Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gα and Gβγ

subunits. These subunits then modulate the activity of various downstream effector proteins,

resulting in a cascade of intracellular events that ultimately produce the physiological effects of

KOR activation.
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Figure 1: KOR signaling pathway activated by (-)-U-50488.

Experimental Protocols
The following are detailed methodologies for key experiments involving (-)-U-50488
hydrochloride.

In Vitro Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of (-)-U-50488 hydrochloride for the

kappa opioid receptor.
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1. Membrane Preparation
(from cells or tissue expressing KOR)

2. Incubation
- Membranes

- Radioligand (e.g., [³H]U-69,593)
- Varying concentrations of (-)-U-50488

3. Filtration
(Separate bound from free radioligand)

4. Scintillation Counting
(Quantify bound radioactivity)

5. Data Analysis
- Determine IC₅₀

- Calculate Ki using Cheng-Prusoff equation

Click to download full resolution via product page

Figure 2: Workflow for a radioligand binding assay.

Methodology:

Membrane Preparation: Homogenize cells or tissues expressing the kappa opioid receptor in

a suitable buffer and prepare a crude membrane fraction by differential centrifugation[10].

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration

of a suitable radioligand (e.g., [³H]U-69,593 or [³H]diprenorphine) and a range of

concentrations of unlabeled (-)-U-50488 hydrochloride. Include controls for total binding (no

competitor) and non-specific binding (excess of a non-labeled ligand)[11][12].

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate

bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound
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radioactivity[10].

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and

quantify the amount of bound radioligand using a scintillation counter[11].

Data Analysis: Plot the percentage of specific binding against the concentration of (-)-U-
50488 hydrochloride to determine the IC₅₀ value (the concentration that inhibits 50% of

radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant[13].

In Vivo Assessment of Analgesia (Tail-Flick Test)
This protocol is used to evaluate the antinociceptive effects of (-)-U-50488 hydrochloride in

rodents.

Methodology:

Acclimatization: Acclimatize the animals (e.g., mice or rats) to the testing environment and

the tail-flick apparatus.

Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat

source to the tail and recording the time taken for the animal to withdraw its tail.

Drug Administration: Administer (-)-U-50488 hydrochloride intraperitoneally (i.p.) at various

doses (e.g., 1, 3, 10 mg/kg). Include a vehicle control group.

Post-Treatment Measurement: At predetermined time points after drug administration (e.g.,

15, 30, 60, 120 minutes), re-measure the tail-flick latency.

Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal

at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cutoff

time - baseline latency)] x 100. A cutoff time is used to prevent tissue damage. Analyze the

data using appropriate statistical methods (e.g., ANOVA) to determine the dose-dependent

analgesic effects.
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In Vivo Assessment of Conditioned Place
Preference/Aversion
This protocol is used to assess the rewarding or aversive properties of (-)-U-50488
hydrochloride.

1. Pre-Conditioning Test
(Assess initial chamber preference)

2. Conditioning Phase
(Pair drug with one chamber and

vehicle with another over several days)

3. Post-Conditioning Test
(Measure time spent in each chamber

in a drug-free state)

4. Data Analysis
(Compare time spent in drug-paired

vs. vehicle-paired chamber)

Click to download full resolution via product page

Figure 3: Workflow for a Conditioned Place Preference experiment.

Methodology:

Apparatus: Use a three-chamber apparatus with distinct visual and tactile cues in the two

outer chambers, separated by a neutral central chamber[14].

Pre-Conditioning (Day 1): Place the animal in the central chamber and allow it to freely

explore all three chambers for a set period (e.g., 15-30 minutes). Record the time spent in

each chamber to establish baseline preference[15].
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Conditioning (Days 2-5): On alternating days, administer (-)-U-50488 hydrochloride and

confine the animal to one of the outer chambers. On the other days, administer vehicle and

confine the animal to the opposite chamber. The pairing of the drug with a specific chamber

should be counterbalanced across animals[16][17].

Post-Conditioning (Day 6): In a drug-free state, place the animal in the central chamber and

allow it to freely explore all three chambers. Record the time spent in each chamber[15].

Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the

post-conditioning and pre-conditioning tests. A significant increase in time indicates a

conditioned place preference (reward), while a significant decrease indicates a conditioned

place aversion[16].

Conclusion
(-)-U-50488 hydrochloride is a cornerstone pharmacological tool for the study of the kappa

opioid receptor system. Its high selectivity and potent agonist activity have enabled significant

advancements in our understanding of the roles of KOR in pain, mood, addiction, and other

physiological processes. This technical guide has provided a detailed overview of its properties,

pharmacology, and experimental applications, and is intended to facilitate its effective use in

future research endeavors. Researchers should always adhere to appropriate safety and

ethical guidelines when handling and using this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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